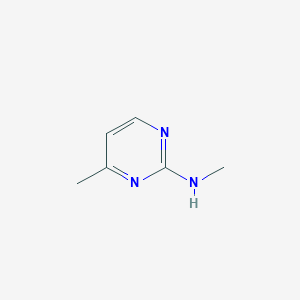

N,4-Dimethylpyrimidin-2-amine

説明

N,4-Dimethylpyrimidin-2-amine is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are found in many pharmaceuticals and agrochemicals. The dimethylated form of pyrimidin-2-amine indicates the presence of two methyl groups attached to the nitrogen atoms in the pyrimidine ring.

Synthesis Analysis

The synthesis of compounds related to N,4-dimethylpyrimidin-2-amine involves various chemical reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . Another related compound, 4,6-substituted di-(phenyl) pyrimidin-2-amines, was synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce various substituents to the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, was determined and showed that the molecule is stabilized by intramolecular hydrogen bonding . Similarly, the structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a kinase inhibitor, was established by single-crystal X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. The reactivity of these compounds is influenced by the substituents on the pyrimidine ring. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . The reactivity of pyrimidine derivatives can be exploited in the design of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of methyl groups can influence the compound's hydrophobicity and its interactions with biological targets. The crystal structure analysis and density functional theory (DFT) calculations can provide information on the electronic structure, which is related to the compound's reactivity and stability . Understanding these properties is crucial for the development of new compounds with desired biological activities.

科学的研究の応用

-

Catalyst for Fischer Indole and 1H-Tetrazole Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids are used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

- Methods of Application: The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .

- Results or Outcomes: The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .

-

Selective Oxidation of Methyl Aromatics

- Scientific Field: Organic Chemistry .

- Summary of Application: 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst in combination with benzyl bromide was developed for the selective oxidation of methyl aromatics .

- Methods of Application: DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .

- Results or Outcomes: The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .

-

Antitumor Activity

- Scientific Field: Medicinal Chemistry .

- Summary of Application: A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized .

- Methods of Application: The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .

- Results or Outcomes: The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

特性

IUPAC Name |

N,4-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDCNVOLHLAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507547 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-Dimethylpyrimidin-2-amine | |

CAS RN |

15231-63-7 | |

| Record name | N,4-Dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

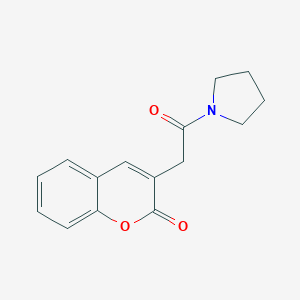

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)